molecular formula C8H9F2N3S2 B3003225 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea CAS No. 721910-08-3

3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea

Cat. No.: B3003225
CAS No.: 721910-08-3
M. Wt: 249.3
InChI Key: XBRSXLNWZPRQIP-UHFFFAOYSA-N
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Description

3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea is a useful research compound. Its molecular formula is C8H9F2N3S2 and its molecular weight is 249.3. The purity is usually 95%.
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Scientific Research Applications

Organocatalysis

3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea and related thioureas are frequently utilized in organocatalysis. They are typically structured with 3,5-bis(trifluoromethyl) phenyl moieties to enhance their catalytic activity. However, researchers have explored replacing these motifs with tailorable functional groups, such as ester or sulfone aryls, using elemental sulfur in a multicomponent reaction (MCR) strategy. This approach has been effective for synthesizing various thioureas with different aryl, benzylic, or aliphatic moieties and testing their hydrogen bonding strength and catalytic activity in reactions like the Ugi four‐component reaction ((Nickisch et al., 2020)).

Synthesis of Heteroatomic Compounds

Thiourea derivatives have shown promise in the synthesis of new sulfur- and nitrogen-containing compounds with significant biological activity. For instance, 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, derived from phenylthiourea, has been identified for its antioxidant effects and potential in drug development due to its significant effect on biological membranes and membrane potential of mitochondria (Farzaliyev et al., 2020).

Chemical Reaction Studies

Studies involving the reactions of thiourea derivatives have led to the formation of novel compounds like thiazolo-S-triazines and the discovery of various reaction pathways. These findings contribute to a deeper understanding of chemical reactions involving thioureas and their derivatives, expanding the potential applications of these compounds in various chemical processes and product syntheses (Klayman & Milne, 1969).

Crystal Structure Analysis

The synthesis and analysis of thiourea derivatives have also involved the study of their crystal structures. Such research is crucial in understanding the molecular geometry and potential interactions of these compounds, which can be vital for their application in catalysis, drug design, and material science (Saeed et al., 2010).

Properties

IUPAC Name

1-amino-3-[4-(difluoromethylsulfanyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3S2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRSXLNWZPRQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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